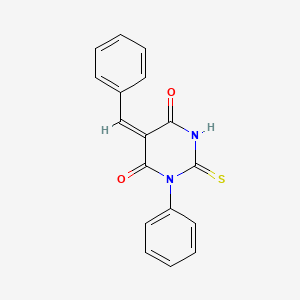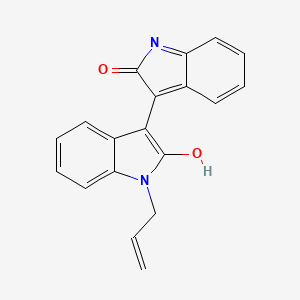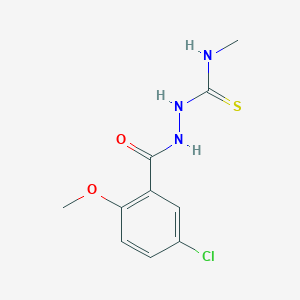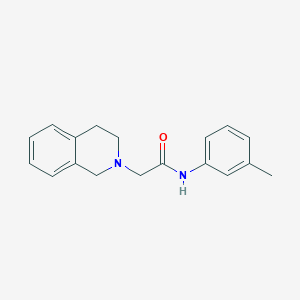
5-benzylidene-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as thioflavin T, is a fluorescent dye that has been extensively used in scientific research for its ability to bind to amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Thioflavin T has been used to study the formation, structure, and kinetics of amyloid fibrils, as well as to develop diagnostic and therapeutic tools for these diseases.
作用机制
Thioflavin T binds to the β-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding causes a shift in its fluorescence emission spectrum from 440 nm to 485 nm, which can be detected using a fluorescence spectrophotometer. The binding also induces a conformational change in the amyloid fibril structure, which can be visualized using electron microscopy.
Biochemical and Physiological Effects
Thioflavin T is a relatively safe compound that has no known biochemical or physiological effects on cells or tissues. It is not known to interact with any cellular receptors or enzymes, and it does not affect cell viability, proliferation, or differentiation.
实验室实验的优点和局限性
Thioflavin T has several advantages and limitations for lab experiments:
Advantages:
1. High sensitivity: Thioflavin T is highly sensitive to amyloid fibrils, allowing for the detection and quantification of small amounts of fibrils.
2. Fast and easy to use: Thioflavin T assays are fast and easy to perform, requiring only a small amount of sample and minimal equipment.
3. Non-invasive: Thioflavin T assays are non-invasive and do not require cell lysis or tissue homogenization.
Limitations:
1. Specificity: Thioflavin T is specific to β-sheet structures and may not detect other types of protein aggregates.
2. Toxicity: Thioflavin T can be toxic to cells at high concentrations, which may limit its use in certain applications.
3. Interference: Thioflavin T fluorescence can be affected by other compounds in the sample, such as lipids or fluorescent proteins.
未来方向
Thioflavin T has several future directions for scientific research:
1. Development of new amyloid inhibitors: Thioflavin T can be used to screen for new compounds that can inhibit amyloid fibril formation or promote their disaggregation, which may lead to the development of new therapeutic agents for neurodegenerative diseases.
2. Structural studies of amyloid fibrils: Thioflavin T fluorescence can be combined with other structural techniques, such as X-ray crystallography or NMR spectroscopy, to obtain high-resolution structures of amyloid fibrils.
3. In vivo imaging of amyloid fibrils: Thioflavin T can be modified to make it more suitable for in vivo imaging of amyloid fibrils in animal models or human patients, which may improve diagnosis and monitoring of neurodegenerative diseases.
4. Development of new assays: Thioflavin T can be used to develop new assays for the detection and quantification of other types of protein aggregates, such as prions or tau filaments, which are associated with other neurodegenerative diseases.
合成方法
Thioflavin T can be synthesized by condensation of 2-hydroxybenzaldehyde and thiosemicarbazide in the presence of an acid catalyst, followed by cyclization with formaldehyde and a primary amine. The resulting product is a yellow-green powder that is soluble in water and other polar solvents.
科学研究应用
Thioflavin T has been used in a wide range of scientific research applications, including:
1. Detection and quantification of amyloid fibrils: Thioflavin T binds to the β-sheet structure of amyloid fibrils, causing a shift in its fluorescence emission spectrum. This property has been used to develop assays for the detection and quantification of amyloid fibrils in vitro and in vivo.
2. Structural studies of amyloid fibrils: Thioflavin T fluorescence has been used to study the structure and morphology of amyloid fibrils, including their size, shape, and orientation.
3. Kinetic studies of amyloid fibril formation: Thioflavin T has been used to monitor the kinetics of amyloid fibril formation, including the lag time, growth phase, and plateau phase.
4. Screening of amyloid inhibitors: Thioflavin T has been used to screen for compounds that can inhibit amyloid fibril formation or promote their disaggregation.
属性
IUPAC Name |
(5E)-5-benzylidene-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c20-15-14(11-12-7-3-1-4-8-12)16(21)19(17(22)18-15)13-9-5-2-6-10-13/h1-11H,(H,18,20,22)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWVWCACQNEXHT-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5700838.png)
![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)


![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5700877.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5700893.png)

